molecular formula C10H19NO2 B8545550 Ethyl 3-(1-pyrrolidinyl)butanoate

Ethyl 3-(1-pyrrolidinyl)butanoate

Cat. No.: B8545550
M. Wt: 185.26 g/mol
InChI Key: XOHFSJRAEGVBNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1-pyrrolidinyl)butanoate is a synthetic ester derivative featuring a pyrrolidine substituent at the third carbon of the butanoate backbone. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.27 g/mol. The compound combines the ester functional group’s reactivity with the pyrrolidine moiety’s structural rigidity, making it a candidate for applications in organic synthesis, pharmaceuticals, and flavor chemistry.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-pyrrolidin-1-ylbutanoate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9(2)11-6-4-5-7-11/h9H,3-8H2,1-2H3

InChI Key

XOHFSJRAEGVBNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 3-(1-pyrrolidinyl)butanoate shares structural and functional similarities with esters containing cyclic amines or branched alkyl chains. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Volatility Profile Applications/Findings
This compound C₁₀H₁₉NO₂ 185.27 Ester, pyrrolidine Moderate (estimated) Synthetic intermediate, flavorants
Ethyl isovalerate (Ethyl 3-methyl butanoate) C₇H₁₄O₂ 130.18 Ester, branched alkyl High Pineapple aroma contributor
Ethyl 2-bromobutanoate C₆H₁₁BrO₂ 195.05 Ester, bromo-substituted alkyl Low Precursor in pharmaceutical synthesis
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Ester, hydroxy, branched alkyl Moderate Flavor additive, metabolic studies
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) C₁₆H₂₃Cl₂N₃ 340.28 Pyrrolidine, dichlorophenyl Low Sigma receptor ligand

Key Findings from Comparative Studies

Volatility and Stability: this compound is expected to exhibit lower volatility compared to simpler esters like ethyl isovalerate (peak 5 in ) due to the pyrrolidine group’s bulkiness and hydrogen-bonding capacity. This aligns with trends observed in ethyl octanoate (peak 21), which persisted through multiple washings due to increased molecular weight . In contrast, ethyl 2-bromobutanoate’s bromine substitution reduces volatility further, making it suitable for controlled synthetic reactions .

Functional Group Impact: The pyrrolidine moiety introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to non-polar analogs like ethyl hexanoate (peak 9). This property is shared with BD 1008, a pharmacologically active compound with a pyrrolidinyl group . Hydroxy-substituted esters (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit intermediate volatility and are prone to oxidation, unlike the chemically stable pyrrolidine derivative .

Its pyrrolidine group mirrors motifs in bioactive molecules (e.g., BD 1008), hinting at unexplored pharmacological roles, such as receptor binding or enzyme inhibition .

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